molecular formula C26H28N2O2 B4193912 2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}-N-PHENYLACETAMIDE

2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}-N-PHENYLACETAMIDE

Cat. No.: B4193912
M. Wt: 400.5 g/mol
InChI Key: VUBFUAHKEBCMTF-UHFFFAOYSA-N
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Description

2-{4-[Hydroxy(diphenyl)methyl]-1-piperidinyl}-N-phenylacetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a piperidine ring substituted with a hydroxy(diphenyl)methyl group and an N-phenylacetamide moiety, making it a unique structure with significant chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}-N-PHENYLACETAMIDE typically involves multiple steps, including Friedel-Crafts acylation, reduction, and nucleophilic substitution reactions . The process begins with the acylation of a suitable aromatic compound, followed by reduction to form the desired intermediate. Subsequent nucleophilic substitution with piperidine and phenylacetamide completes the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[Hydroxy(diphenyl)methyl]-1-piperidinyl}-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{4-[Hydroxy(diphenyl)methyl]-1-piperidinyl}-N-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[Hydroxy(diphenyl)methyl]-1-piperidinyl}-N-phenylacetamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

IUPAC Name

2-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2/c29-25(27-24-14-8-3-9-15-24)20-28-18-16-23(17-19-28)26(30,21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,23,30H,16-20H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBFUAHKEBCMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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